N,N-diethyl-N-methyl-2-oxo-2-[(2,4,6-trimethylcyclohex-3-en-1-yl)methoxy]ethanaminium
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Overview
Description
DIETHYL(METHYL){2-OXO-2-[(2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHOXY]ETHYL}AZANIUM is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with trimethyl groups and an azanium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL(METHYL){2-OXO-2-[(2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHOXY]ETHYL}AZANIUM typically involves multiple steps. One common approach is to start with the cyclohexene derivative, which is then subjected to a series of reactions to introduce the oxo and methoxy groups. The final step involves the formation of the azanium ion through a quaternization reaction with diethylamine and methyl iodide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
DIETHYL(METHYL){2-OXO-2-[(2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHOXY]ETHYL}AZANIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the azanium ion, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or other nucleophiles in polar solvents.
Major Products
The major products formed from these reactions include various oxo, hydroxyl, and substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
DIETHYL(METHYL){2-OXO-2-[(2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHOXY]ETHYL}AZANIUM has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIETHYL(METHYL){2-OXO-2-[(2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHOXY]ETHYL}AZANIUM involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of inflammatory mediators or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- DIETHYL(METHYL){2-OXO-2-[(2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHOXY]ETHYL}AZANIUM
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) : A similar compound with a piperidine ring and oxyl group, used as a radical scavenger and oxidation catalyst .
Uniqueness
DIETHYL(METHYL){2-OXO-2-[(2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHOXY]ETHYL}AZANIUM is unique due to its specific structural features, including the combination of a cyclohexene ring with trimethyl groups and an azanium ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C17H32NO2+ |
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Molecular Weight |
282.4 g/mol |
IUPAC Name |
diethyl-methyl-[2-oxo-2-[(2,4,6-trimethylcyclohex-3-en-1-yl)methoxy]ethyl]azanium |
InChI |
InChI=1S/C17H32NO2/c1-7-18(6,8-2)11-17(19)20-12-16-14(4)9-13(3)10-15(16)5/h9,14-16H,7-8,10-12H2,1-6H3/q+1 |
InChI Key |
XPZFSIWXSZKPNH-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CC(=O)OCC1C(CC(=CC1C)C)C |
Origin of Product |
United States |
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